molecular formula C23H17ClN4O6 B11553071 N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide

N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide

Cat. No.: B11553071
M. Wt: 480.9 g/mol
InChI Key: PAMYODKERIJJCJ-CVLQPESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as hydroxyl, nitro, and chloro groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone intermediate is then coupled with 2-hydroxyacetophenone under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. The presence of hydroxyl, nitro, and chloro groups suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The compound’s structure suggests it may have antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The hydroxyl and nitro groups could participate in hydrogen bonding or redox reactions, influencing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]acetamide
  • N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]propionamide

Uniqueness

What sets N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both hydroxyl and nitro groups, along with a chloro substituent, allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17ClN4O6

Molecular Weight

480.9 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H17ClN4O6/c24-17-10-16(21(30)19(12-17)28(33)34)13-25-27-23(32)18(11-15-8-4-5-9-20(15)29)26-22(31)14-6-2-1-3-7-14/h1-13,29-30H,(H,26,31)(H,27,32)/b18-11-,25-13+

InChI Key

PAMYODKERIJJCJ-CVLQPESISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.